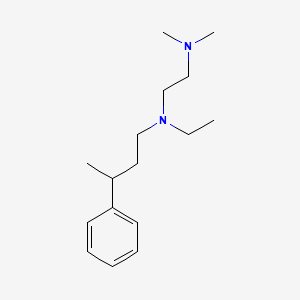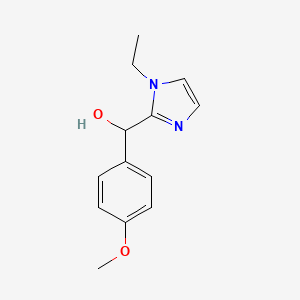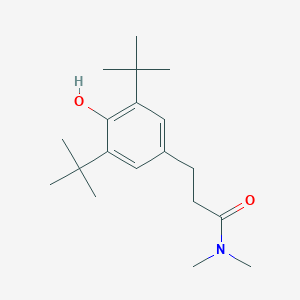![molecular formula C22H26F3NO B5058268 5-(4-butylcyclohexyl)-2-[4-(trifluoromethoxy)phenyl]pyridine](/img/structure/B5058268.png)
5-(4-butylcyclohexyl)-2-[4-(trifluoromethoxy)phenyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-butylcyclohexyl)-2-[4-(trifluoromethoxy)phenyl]pyridine is a complex organic compound that features a pyridine ring substituted with a butylcyclohexyl group and a trifluoromethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-butylcyclohexyl)-2-[4-(trifluoromethoxy)phenyl]pyridine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethyl triflate as a reagent, which reacts with the pyridine ring to form the desired trifluoromethoxyphenyl group.
Attachment of the Butylcyclohexyl Group: The butylcyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, where the cyclohexyl ring is alkylated with a butyl group in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-butylcyclohexyl)-2-[4-(trifluoromethoxy)phenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Applications De Recherche Scientifique
5-(4-butylcyclohexyl)-2-[4-(trifluoromethoxy)phenyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 5-(4-butylcyclohexyl)-2-[4-(trifluoromethoxy)phenyl]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. The butylcyclohexyl group provides steric bulk, influencing the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-butylcyclohexyl)-2-[4-(methoxy)phenyl]pyridine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
5-(4-butylcyclohexyl)-2-[4-(fluoromethoxy)phenyl]pyridine: Similar structure but with a fluoromethoxy group instead of a trifluoromethoxy group.
5-(4-butylcyclohexyl)-2-[4-(chloromethoxy)phenyl]pyridine: Similar structure but with a chloromethoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 5-(4-butylcyclohexyl)-2-[4-(trifluoromethoxy)phenyl]pyridine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it particularly valuable in applications requiring enhanced membrane permeability and resistance to metabolic degradation.
Propriétés
IUPAC Name |
5-(4-butylcyclohexyl)-2-[4-(trifluoromethoxy)phenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3NO/c1-2-3-4-16-5-7-17(8-6-16)19-11-14-21(26-15-19)18-9-12-20(13-10-18)27-22(23,24)25/h9-17H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTYEMMBKCEHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CN=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methoxy-6-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5058191.png)
![3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B5058199.png)
![5-fluoro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine](/img/structure/B5058205.png)

![1-[4-(4-Methoxyphenyl)-2-methylpiperazin-1-yl]-4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]butan-1-one](/img/structure/B5058209.png)


![1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene](/img/structure/B5058240.png)


![17-(2-hydroxyethyl)-1-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5058275.png)
![ethyl 2-[N-(benzenesulfonyl)-2-methylanilino]acetate](/img/structure/B5058279.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide](/img/structure/B5058285.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5058291.png)
